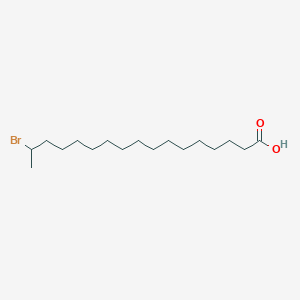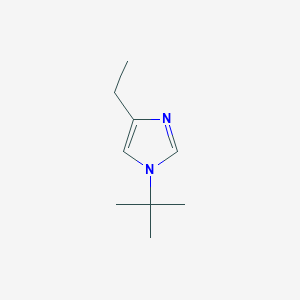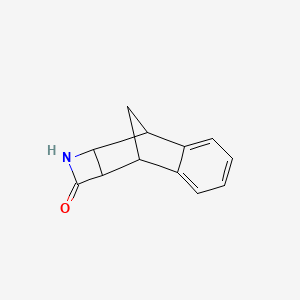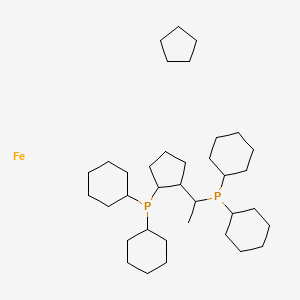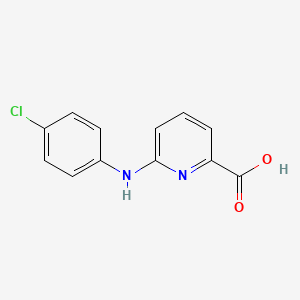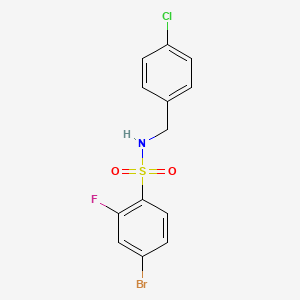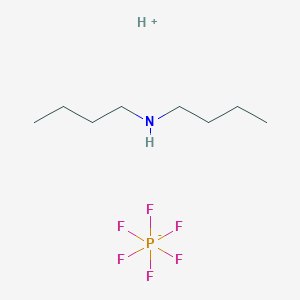
Dibutylamine hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylamine hexafluorophosphate is a chemical compound that combines dibutylamine, an organic amine, with hexafluorophosphate, an inorganic anion. Dibutylamine is a colorless liquid with a fishy odor, commonly used as a corrosion inhibitor, emulsifier, and flotation agent . Hexafluorophosphate is often used in ionic liquids and as an electrolyte in lithium-ion batteries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutylamine hexafluorophosphate typically involves the reaction of dibutylamine with hexafluorophosphoric acid or its salts. One common method is to react dibutylamine with hexafluorophosphoric acid in an aqueous solution, followed by purification through crystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in controlled environments to ensure purity and yield. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Dibutylamine hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic substitution reactions where the hexafluorophosphate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of substituted amine compounds .
Aplicaciones Científicas De Investigación
Dibutylamine hexafluorophosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dibutylamine hexafluorophosphate involves its interaction with molecular targets through ionic and covalent bonding. The hexafluorophosphate anion can participate in ion-pairing interactions, while the dibutylamine moiety can engage in hydrogen bonding and nucleophilic attacks. These interactions influence various molecular pathways, including those involved in catalysis and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Triethylamine hexafluorophosphate: Similar in structure but with triethylamine instead of dibutylamine.
Butylamine hexafluorophosphate: Contains butylamine instead of dibutylamine.
Uniqueness
Dibutylamine hexafluorophosphate is unique due to its specific combination of dibutylamine and hexafluorophosphate, which imparts distinct chemical properties and reactivity. Its ability to act as both a nucleophile and a catalyst makes it versatile in various applications .
Propiedades
Fórmula molecular |
C8H20F6NP |
|---|---|
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
N-butylbutan-1-amine;hydron;hexafluorophosphate |
InChI |
InChI=1S/C8H19N.F6P/c1-3-5-7-9-8-6-4-2;1-7(2,3,4,5)6/h9H,3-8H2,1-2H3;/q;-1/p+1 |
Clave InChI |
UFTCLBFPWIBWFD-UHFFFAOYSA-O |
SMILES canónico |
[H+].CCCCNCCCC.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[2-(2-iodophenyl)ethenyl]phenol](/img/structure/B12815630.png)
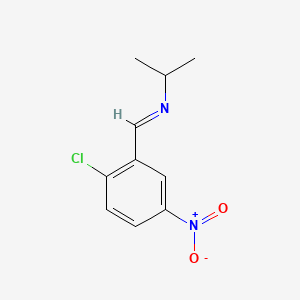
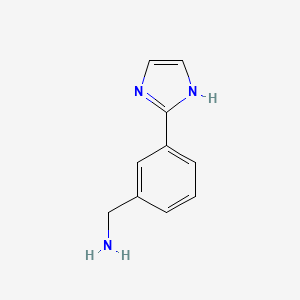
![2-Bromo-6,7-difluorobenzo[d]thiazole](/img/structure/B12815653.png)
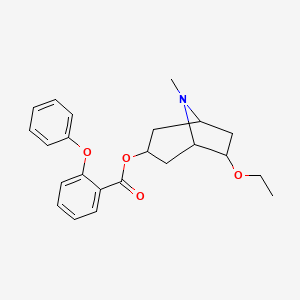
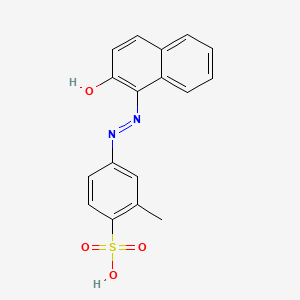
![3-Amino-6-(3-methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12815673.png)
